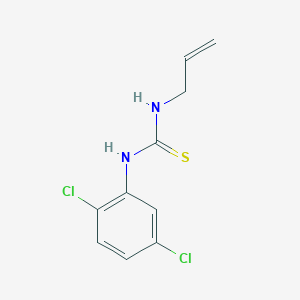![molecular formula C11H13NO3 B097853 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 17620-38-1](/img/structure/B97853.png)
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as epoxomicin, is a natural product isolated from the Actinomycete strain. It belongs to the class of proteasome inhibitors and has been extensively studied for its potential applications in cancer therapy and other diseases.
Applications De Recherche Scientifique
Epoxomicin has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, which is responsible for the degradation of misfolded and damaged proteins. Epoxomicin has also been studied for its potential applications in other diseases, such as neurodegenerative diseases, inflammatory diseases, and viral infections.
Mécanisme D'action
Epoxomicin inhibits the proteasome by irreversibly binding to the active site of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, which in turn leads to the induction of apoptosis in cancer cells. Epoxomicin has also been shown to induce the accumulation of misfolded proteins, which can lead to the activation of the unfolded protein response and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
Epoxomicin has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of pro-inflammatory cytokines. Epoxomicin has also been shown to have neuroprotective effects and to reduce the production of beta-amyloid, which is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Epoxomicin has several advantages as a research tool. It is a potent and specific inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in various biological processes. However, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione also has several limitations. It is a highly reactive compound and can lead to non-specific effects. It is also a toxic compound and can lead to cell death at high concentrations.
Orientations Futures
There are several future directions for the study of 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One direction is the development of more potent and specific proteasome inhibitors. Another direction is the study of the role of the proteasome in various biological processes, such as protein degradation, DNA repair, and cell signaling. Epoxomicin can also be used as a tool for the study of the unfolded protein response and the induction of apoptosis. Finally, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a potent and specific proteasome inhibitor with potential applications in cancer therapy and other diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione as a research tool and as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
Epoxomicin can be synthesized in the laboratory using various methods. The most common method involves the use of a protecting group strategy, which involves the protection of the amino group with a Boc group and the carboxyl group with a benzyl ester group. The protected compound is then subjected to epoxidation using m-chloroperbenzoic acid, followed by deprotection to obtain 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Propriétés
Numéro CAS |
17620-38-1 |
|---|---|
Nom du produit |
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(oxiran-2-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H13NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-2,7-9H,3-6H2 |
Clé InChI |
ZAWQXYPBFKPQLD-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)CC3CO3 |
SMILES canonique |
C1C=CCC2C1C(=O)N(C2=O)CC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



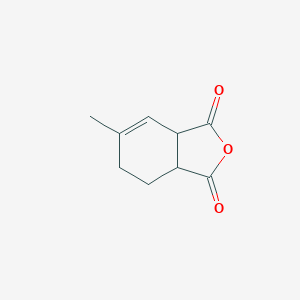
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
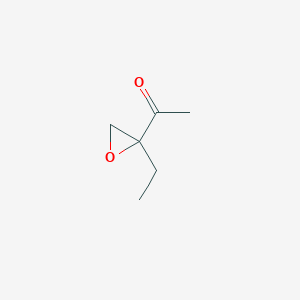
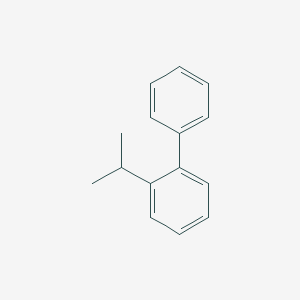
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
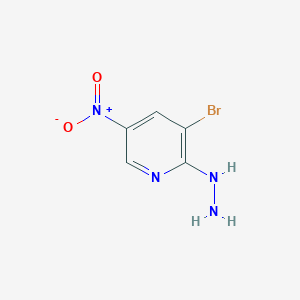
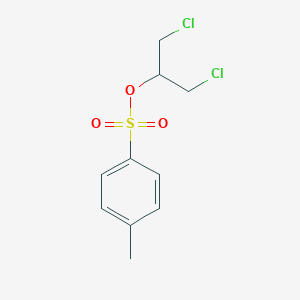
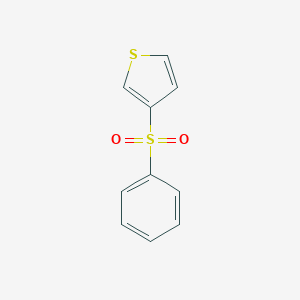
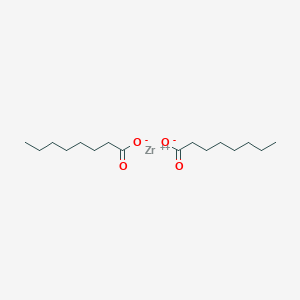
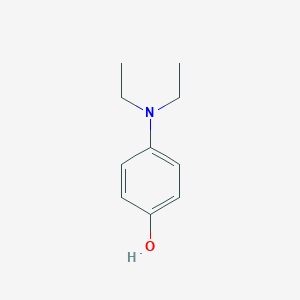
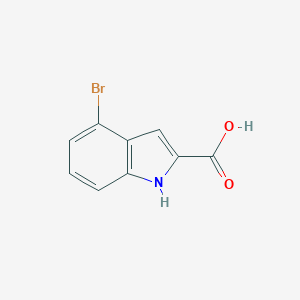
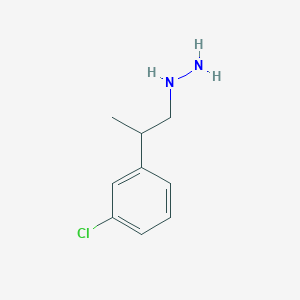
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
